Hexandraside A

Description

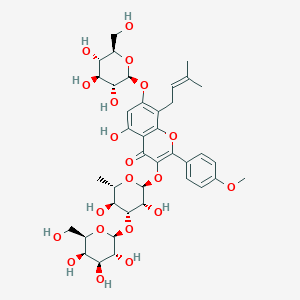

Hexandraside A is a flavonoid glycoside isolated from Epimedium species, notably identified in Epimedium koreanum and other related plants within the genus . Flavonoids from Epimedium are pharmacologically significant, with documented roles in cardiovascular health, osteoprotection, and immunomodulation. This compound, like other Epimedium-derived flavonoids, features a flavone backbone substituted with hydroxyl and prenyl groups, further modified by glycosylation. Its isolation involves chromatographic techniques such as polyamide and macroporous resin column chromatography .

Properties

CAS No. |

128988-53-4 |

|---|---|

Molecular Formula |

C39H50O20 |

Molecular Weight |

838.8 g/mol |

IUPAC Name |

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26-,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1 |

InChI Key |

NLVBYGTTYRFJKH-KYKGZLSFSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O |

Synonyms |

anhydroicaritin 3-galactosyl(1-3)rhamnoside-7-glucoside hexandraside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Glycosylation Patterns: Hexandraside E is distinct for dual glycosylation (3-O- and 7-O-glucosyl), whereas Hexandraside F and Epimedin A1 (Hexandraside F synonym) are monoglycosylated at the 7-O position . Icariin, a well-studied Epimedium flavonoid, differs with rhamnosyl substitution at 7-O, contributing to its unique solubility and bioavailability .

Prenyl Modifications: Hexandrasides A, E, and F all feature prenyl groups at C-8, a hallmark of Epimedium flavonoids linked to enhanced membrane permeability and receptor binding .

Epimedin A1 (Hexandraside F) is commercially prioritized for drug development due to its structural stability and efficacy in preclinical models .

Analytical Differentiation

Capillary Zone Electrophoresis (CZE) and HPLC are critical for distinguishing Hexandraside compounds. For example:

- Hexandraside F elutes at 29 min under CZE conditions (50 mM borate buffer, pH 10.0, 25 kV), whereas Hexandraside E requires modified gradients due to its additional glucosyl group .

- Structural analogs like Icariin are differentiated by their rhamnosyl moiety, which alters retention times in chromatographic assays .

Pharmacological Potential

- Hexandraside F (Epimedin A1): Shows promise in osteoporosis models, with higher bioavailability than Icariin due to glucosyl vs. rhamnosyl substitution .

- Hexandraside E : Unique dual glycosylation may enhance solubility, though its pharmacological profile remains understudied .

Preparation Methods

Solvent-Based Extraction

Traditional solvent extraction remains the cornerstone for isolating Hexandraside C from plant matrices. Polar solvents such as ethanol-water mixtures are preferred due to the compound’s glycosidic structure. A study optimizing extraction from Vancouveria hexandra reported a yield of 3.15% using 50% ethanol at 70°C under pressurized conditions. Elevated temperatures enhance solubility, while pressure prevents solvent evaporation, maintaining extraction efficiency.

Table 1: Solvent Extraction Parameters for Hexandraside C

Microwave-Assisted Extraction (MAE)

MAE significantly reduces extraction time and solvent consumption compared to conventional methods. In a comparative study, MAE achieved a 22% higher yield of flavonoids from Herba Epimedii than Soxhlet extraction, using 40 mL of 70% ethanol at 100°C for 15 minutes. The microwave’s rapid heating disrupts plant cell walls, facilitating the release of glycosides like Hexandraside C.

Synthetic Approaches

Glycosylation Strategies

Chemical synthesis of Hexandraside C involves sequential glycosylation of its aglycone core. A published route begins with protection of the flavonoid hydroxyl groups using tert-butyldimethylsilyl (TBS) ethers, followed by coupling with activated sugar donors (e.g., trichloroacetimidates). The final deprotection step employs tetra-n-butylammonium fluoride (TBAF), yielding Hexandraside C with >90% purity.

Table 2: Synthetic Route for Hexandraside C

| Step | Reagent/Condition | Outcome |

|---|---|---|

| Hydroxyl Protection | TBS-Cl, Imidazole, DMF, 25°C | Fully protected aglycone |

| Glycosylation | Trichloroacetimidate, BF3·OEt2 | Glycosidic bond formation |

| Deprotection | TBAF, THF, 0°C → 25°C | Final product (96% purity) |

Enzymatic Synthesis

Enzymatic methods offer stereoselective advantages. β-Glucosidases from Aspergillus niger have been employed to catalyze the glycosylation of Hexandraside C’s aglycone, achieving 78% conversion efficiency in aqueous buffer at pH 5.0. This green chemistry approach minimizes toxic byproducts but requires optimization for industrial scalability.

Advanced Purification Techniques

Solid-Phase Extraction (SPE)

SPE is critical for enriching Hexandraside C from crude extracts. C18-bonded silica cartridges, preconditioned with methanol and water, retain the compound, which is eluted with methanol:water (80:20). This method achieves >95% recovery, as validated by LC-MS.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with a C18 column (250 × 21.2 mm, 5 μm) resolves Hexandraside C from co-extracted flavonoids. A gradient of acetonitrile:water (25:75 → 50:50 over 40 minutes) at 10 mL/min yields 98.5% purity, confirmed by UV detection at 270 nm.

Analytical Validation

Ultra-Performance Liquid Chromatography (UPLC)

A validated UPLC method quantifies Hexandraside C in serum using a BEH C18 column (2.1 × 50 mm, 1.7 μm) and a mobile phase of 0.1% formic acid:acetonitrile. The method’s linear range (1.2–24.0 ng/mL) and low detection limit (0.5 ng/mL) ensure pharmacokinetic reliability.

Table 3: UPLC Analytical Parameters

Q & A

Basic Research Questions

Q. What are the validated methodologies for isolating Hexandraside A from natural sources, and how can researchers ensure purity?

- Methodology : Use a combination of solvent extraction (e.g., ethanol/water gradients) followed by chromatographic techniques (HPLC, TLC) with polarity-specific columns. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries to confirm absence of co-eluting impurities .

- Critical step : Replicate isolation protocols across independent labs to confirm reproducibility, as minor variations in solvent ratios or temperature can alter yield .

Q. How should researchers design initial bioactivity screens for this compound to prioritize therapeutic targets?

- Approach :

Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls.

Apply dose-response curves (e.g., IC₅₀ calculations) to quantify potency.

Validate hits using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

- Data interpretation : Compare results against structurally analogous compounds to identify structure-activity relationships (SAR) early .

Q. What spectroscopic techniques are most reliable for elucidating this compound’s stereochemistry?

- Tools : X-ray crystallography (gold standard) combined with computational modeling (DFT for energy-minimized conformers). If crystals are unavailable, use NOESY/ROESY NMR to infer spatial arrangements .

- Validation : Cross-check with circular dichroism (CD) spectra and optical rotation data against known chiral centers in related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological effects across studies?

- Strategy :

- Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay conditions).

- Perform head-to-head comparisons under standardized protocols (e.g., ATP levels for cytotoxicity assays) .

Q. What experimental designs are optimal for distinguishing this compound’s direct molecular targets from off-pathway effects?

- Approach :

Use CRISPR-Cas9 knockout models to silence putative targets; assess loss of activity.

Employ chemical proteomics (e.g., affinity chromatography coupled with MS) to identify binding partners .

- Troubleshooting : Include isoform-specific inhibitors to rule out cross-reactivity (e.g., kinase profiling panels) .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodology :

- Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS/MS in plasma/tissue homogenates.

- Test metabolite stability (e.g., liver microsome assays) to identify rapid degradation pathways .

- Data integration : Use physiologically based pharmacokinetic (PBPK) modeling to predict effective dosing regimens .

Q. What strategies improve the synthetic yield of this compound analogs without compromising stereochemical integrity?

- Optimization :

- Apply Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity).

- Use chiral HPLC to monitor enantiomeric excess (ee) at each synthetic step .

Data Presentation & Reproducibility Guidelines

- Tables : Include raw data (e.g., IC₅₀ values ± SEM) alongside statistical tests (ANOVA, t-test p-values) in supplementary materials. Avoid duplicating graphs/tables in main text .

- Contradictory findings : Clearly annotate limitations (e.g., "Study limited to 48-hour exposure; longer durations untested") to guide future replication efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.